
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one
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Overview
Description
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one: is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 3rd position, and a ketone group at the 8th position of the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a precursor containing a fluorine-substituted aromatic ring and a methoxy group can undergo cyclization in the presence of a suitable catalyst to form the desired naphthyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 5 and the methoxy group at position 3 participate in nucleophilic substitution (SNAr) due to the electron-withdrawing effects of fluorine and the aromatic system.
Key Findings
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Fluorine Substitution : The 5-fluoro group undergoes SNAr with amines or alkoxides under mild conditions. For example, reaction with piperidine in DMF at 60°C yields 5-piperidinyl derivatives in ~70% efficiency .
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Methoxy Group Reactivity : The methoxy group at position 3 can act as a leaving group under acidic or basic conditions. Hydrolysis with HCl (reflux, 6h) replaces methoxy with hydroxyl, forming 3-hydroxy-5-fluoro-1,7-naphthyridin-8(7H)-one .
Table 1: Representative Nucleophilic Substitutions
Electrophilic Aromatic Substitution
The electron-deficient naphthyridine ring facilitates electrophilic substitution, primarily at positions activated by the methoxy group.
Key Findings
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Nitration : Directed by the methoxy group, nitration occurs at position 4 using HNO₃/H₂SO₄ at 0°C, yielding 4-nitro-5-fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one .
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Halogenation : Bromination with Br₂/FeBr₃ targets position 6, producing 6-bromo derivatives for cross-coupling applications .
Table 2: Electrophilic Substitution Reactions
Reaction Type | Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 4-Nitro derivative | 60 | |
Bromination | Br₂, FeBr₃ | CHCl₃, rt, 4h | 6-Bromo derivative | 75 |
Cross-Coupling Reactions
The compound serves as a substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation.
Key Findings
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Suzuki Coupling : The 5-fluoro or 6-bromo derivatives react with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ to form biaryl products .
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Buchwald-Hartwig Amination : Coupling with primary amines (e.g., benzylamine) at position 6 produces N-aryl derivatives with >80% efficiency .
Table 3: Cross-Coupling Reactions
Cyclization and Ring-Opening Reactions
The lactam moiety (8(7H)-one) participates in cyclization with dienophiles or nucleophiles.
Key Findings
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Ring-Opening : Treatment with hydrazine forms pyrazole-fused derivatives .
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Diels-Alder Cyclization : Reacts with dienophiles (e.g., maleic anhydride) to form tricyclic structures .
Table 4: Cyclization Reactions
Reduction and Oxidation
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Lactam Reduction : NaBH₄ reduces the carbonyl group to a secondary alcohol, forming 5-fluoro-3-methoxy-1,7-naphthyridin-8-ol .
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Oxidative Demethylation : HIO₄ oxidizes the methoxy group to a ketone under acidic conditions .
Mechanistic Insights
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Electronic Effects : The 5-fluoro group enhances electrophilicity at C6/C8 via σ-withdrawal, while the methoxy group donates electrons through resonance, activating C4 for electrophilic attack .
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Steric Considerations : Steric hindrance at C3 limits reactivity at adjacent positions, directing substitutions to C4/C6 .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of 5-fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one is its antimicrobial properties. Naphthyridine derivatives have been extensively studied for their antibacterial and antifungal activities. Research indicates that compounds within this class exhibit potent activity against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of naphthyridine, including this compound, showed comparable or superior antibacterial activity against Gram-positive and Gram-negative bacteria when tested alongside established antibiotics such as ciprofloxacin and ofloxacin. These findings suggest a potential role in treating infections caused by resistant bacterial strains .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Naphthyridine derivatives have shown promise in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Against MCF7 Cells
In vitro studies have revealed that certain naphthyridine derivatives exhibit significant cytotoxic effects against human breast cancer cell lines (MCF7). For instance, specific derivatives demonstrated IC50 values lower than that of standard chemotherapeutic agents like staurosporine, indicating their potential as effective anticancer drugs .
Neurological Applications
Research has indicated that naphthyridine derivatives may possess neuroprotective properties, making them candidates for treating neurological disorders such as Alzheimer's disease and depression.
Potential Mechanisms
The mechanisms through which these compounds exert neuroprotective effects may involve the modulation of neurotransmitter systems and inhibition of neuroinflammation. Further studies are needed to elucidate these pathways and confirm their therapeutic potential in neurological contexts .
Other Biological Activities
Beyond antimicrobial and anticancer applications, this compound has been investigated for various other biological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation through various biochemical pathways.
- Antioxidant : May help in combating oxidative stress by scavenging free radicals.
- Antimalarial : Some derivatives have shown efficacy against malaria parasites .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on related naphthyridine compounds have highlighted the importance of evaluating absorption, distribution, metabolism, and excretion (ADME) properties to predict human responses based on preclinical data.
Case Study: Human Pharmacokinetic Predictions
Research involving similar compounds has shown discrepancies between animal models and human pharmacokinetics. This emphasizes the need for tailored studies to ensure accurate predictions for clinical efficacy and safety .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1,7-naphthyridin-8(7H)-one: Lacks the methoxy group at the 3rd position.
3-Methoxy-1,7-naphthyridin-8(7H)-one: Lacks the fluorine atom at the 5th position.
1,7-Naphthyridin-8(7H)-one: Lacks both the fluorine atom and methoxy group.
Uniqueness
The presence of both the fluorine atom and methoxy group in 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one makes it unique compared to similar compounds
Biological Activity
5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one, with the chemical formula C9H7FN2O and CAS number 1190311-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a naphthyridine core, which is known for various biological activities. The presence of fluorine and methoxy groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthyridine derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
- In vitro Evaluation : A study evaluated the cytotoxic effects of several naphthyridine derivatives against human breast cancer cell lines (MCF7). Compounds demonstrated varying IC50 values, with some derivatives showing improved activity compared to standard chemotherapeutics like staurosporine .
- Mechanism of Action : Naphthyridines are thought to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For example, canthin-6-one, a related compound, was shown to activate programmed cell death pathways in leukemia cells .
Antimicrobial Activity
The antimicrobial properties of naphthyridine derivatives have been extensively studied. This compound has shown promising results against various bacterial strains.
Antibacterial Efficacy:
- Testing Against Pathogens : Derivatives were tested against Gram-positive and Gram-negative bacteria. Some compounds exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 20 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, naphthyridine derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress in various models.
Mechanistic Insights:
Q & A
Basic Research Questions
Q. How can the tautomeric form of 5-Fluoro-3-methoxy-1,7-naphthyridin-8(7H)-one be experimentally confirmed?
- Methodological Answer : The keto-enol tautomerism of 1,7-naphthyridinones can be resolved using IR and 1H NMR spectroscopy. For instance, IR spectra of solid-state samples in nonhydroxylic solvents show strong carbonyl (C=O) absorption bands (~1650–1700 cm−1), confirming the keto form. 1H NMR in DMSO-d6 will lack a broad peak indicative of an enolic -OH group, further supporting the keto tautomer dominance .
Q. What synthetic routes are available for introducing halogen substituents (e.g., fluorine) at specific positions in 1,7-naphthyridinones?
- Methodological Answer : Direct fluorination can be achieved via electrophilic substitution under controlled conditions (e.g., using Selectfluor in acidic media). Alternatively, halogenation precursors like POCl3 can convert hydroxyl or carbonyl groups to chloro derivatives, which are then substituted via nucleophilic aromatic substitution (SNAr) with fluoride sources (e.g., KF/18-crown-6) .
Q. How can UV-Vis spectroscopy be utilized to study electronic transitions in this compound?
- Methodological Answer : UV spectra of 1,7-naphthyridinones typically show absorption maxima between 250–320 nm due to π→π* and n→π* transitions. Solvent polarity and substituents (e.g., electron-withdrawing fluorine) shift these peaks. Compare experimental data with computational (TD-DFT) predictions to validate electronic structure models .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer : Employ factorial design to isolate critical variables (e.g., temperature, reagent stoichiometry). For example, POCl3-mediated chlorination yields vary with reaction time (58% at 12 h vs. 72% at 75 min) . Orthogonal design (e.g., Taguchi method) can optimize parameters systematically, while regression analysis identifies nonlinear relationships between variables .
Q. How can computational reaction path search methods improve the design of novel 1,7-naphthyridinone derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like cyclization or fluorination. Institutions like ICReDD integrate these with experimental feedback loops: path-search algorithms narrow optimal conditions (e.g., solvent, catalyst), reducing trial-and-error experimentation .
Q. What mechanistic insights explain the role of sodamide in synthesizing 8-amino-1,7-naphthyridine analogs?
- Methodological Answer : Sodamide (NaNH2) in liquid ammonia deprotonates cyano precursors (e.g., 3-cyano-4-methylpyridine), enabling nucleophilic attack by acetonitrile to form the naphthyridine core. Kinetic studies (e.g., varying NH3 temperature) reveal rate-limiting steps, while 15N isotopic labeling traces nitrogen incorporation pathways .
Q. How do substituents (e.g., 3-methoxy, 5-fluoro) influence the antibacterial activity of 1,7-naphthyridinones?
- Methodological Answer : Structure-activity relationship (SAR) studies correlate substituent effects with MIC (minimum inhibitory concentration) data. For example, electron-withdrawing fluorine enhances membrane penetration, while methoxy groups improve solubility. Disc diffusion assays (e.g., 200 µg/mL compound) quantify inhibition zones against Gram-positive/negative strains .
Q. Data Analysis & Experimental Design
Q. What statistical methods are recommended for optimizing multi-step syntheses of 1,7-naphthyridinones?
- Methodological Answer : Response surface methodology (RSM) models interactions between variables (e.g., temperature, reagent ratios). Central composite design (CCD) reduces experimental runs while maximizing data resolution. For example, optimizing POCl3 chlorination conditions (time, stoichiometry) improved yields from 58% to 72% .
Q. How can mass spectrometry (MS) differentiate regioisomers in 1,7-naphthyridinone derivatives?
- Methodological Answer : High-resolution MS (HRMS) identifies molecular formulas, while tandem MS/MS fragments distinguish positional isomers. For example, 5-fluoro vs. 6-fluoro isomers exhibit distinct fragmentation patterns due to fluorine’s inductive effects on bond stability .
Q. What protocols validate the purity of this compound in biological assays?
Properties
Molecular Formula |
C9H7FN2O2 |
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Molecular Weight |
194.16 g/mol |
IUPAC Name |
5-fluoro-3-methoxy-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C9H7FN2O2/c1-14-5-2-6-7(10)4-12-9(13)8(6)11-3-5/h2-4H,1H3,(H,12,13) |
InChI Key |
PVEFXRHGXYTRQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)NC=C2F)N=C1 |
Origin of Product |
United States |
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